molecular formula C11H15NO2 B1584450 ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 65880-18-4

ethyl 4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No. B1584450
Key on ui cas rn: 65880-18-4
M. Wt: 193.24 g/mol
InChI Key: LOSQSLWRXZTVTF-UHFFFAOYSA-N
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Patent
US09115152B2

Procedure details

To a mixture of ethyl 3-(2-chlorocyclohex-1-enyl)acrylate (21.4 g, 100 mmol) in DMSO (100 mL) was added sodium azide (9.75 g, 150 mmol). The reaction mixture was heated at 105° C. for 4 h. After cooling to room temperature, the mixture was poured into ice water. The resulting precipitate was collected by filtration to afford 121a (18.0 g, 93.3%). MS-ESI: [M+H]+ 194.
Name
ethyl 3-(2-chlorocyclohex-1-enyl)acrylate
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
93.3%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=1[CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[N-:15]=[N+]=[N-].[Na+]>CS(C)=O>[NH:15]1[C:2]2[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=2[CH:8]=[C:9]1[C:10]([O:12][CH2:13][CH3:14])=[O:11] |f:1.2|

Inputs

Step One
Name
ethyl 3-(2-chlorocyclohex-1-enyl)acrylate
Quantity
21.4 g
Type
reactant
Smiles
ClC1=C(CCCC1)C=CC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
9.75 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC=2CCCCC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 93.3%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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